molecular formula C7H13NOS B14647732 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane CAS No. 56177-18-5

1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane

Katalognummer: B14647732
CAS-Nummer: 56177-18-5
Molekulargewicht: 159.25 g/mol
InChI-Schlüssel: AEZKZOFKZWCTKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is an organic compound with the molecular formula C7H13NOS It is a derivative of propane, featuring an isocyanate group and a sulfanyl group attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane can be synthesized through a multi-step process involving the reaction of propan-2-one (acetone) with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction conditions typically involve a temperature of around 20°C and varying amounts of sodium hydroxide to control the formation of different products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may incorporate purification steps such as distillation and crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include:

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Ureas and carbamates: from substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane involves the reactivity of its isocyanate group. This group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. The sulfanyl group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is unique due to the presence of both an isocyanate and a sulfanyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it valuable in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

56177-18-5

Molekularformel

C7H13NOS

Molekulargewicht

159.25 g/mol

IUPAC-Name

1-isocyanato-2-propan-2-ylsulfanylpropane

InChI

InChI=1S/C7H13NOS/c1-6(2)10-7(3)4-8-5-9/h6-7H,4H2,1-3H3

InChI-Schlüssel

AEZKZOFKZWCTKO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC(C)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.